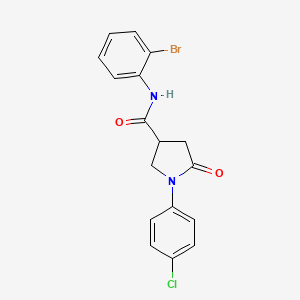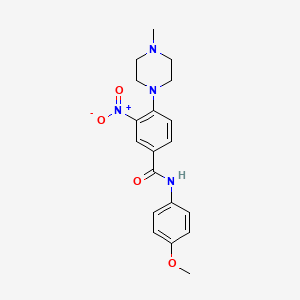
N-(2-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-(2-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment.
Mécanisme D'action
N-(2-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the activity of bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression. BET proteins play a critical role in the development and progression of cancer by regulating the expression of genes that are involved in cell growth and survival. By inhibiting the activity of BET proteins, N-(2-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide can block the expression of these genes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
N-(2-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. N-(2-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes involved in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and purify. It has also been shown to have a high potency and selectivity for BET proteins, making it an ideal candidate for studying the role of BET proteins in cancer development and progression. However, one of the limitations of N-(2-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its poor solubility, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research on N-(2-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is to investigate the use of N-(2-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study the effect of N-(2-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide on other cancers, such as pancreatic and ovarian cancer. Additionally, further research is needed to optimize the pharmacokinetic properties of N-(2-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, such as solubility and bioavailability, to improve its efficacy in vivo.
Conclusion
N-(2-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a promising small molecule inhibitor that has shown potential as a cancer therapy. Its ability to inhibit the activity of BET proteins and induce apoptosis in cancer cells makes it an ideal candidate for cancer treatment. Further research is needed to optimize its pharmacokinetic properties and investigate its potential use in combination with other cancer therapies.
Applications De Recherche Scientifique
N-(2-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. N-(2-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O2/c18-14-3-1-2-4-15(14)20-17(23)11-9-16(22)21(10-11)13-7-5-12(19)6-8-13/h1-8,11H,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRASQWMNMFUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4087671.png)
![6-amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4087687.png)
![ethyl 3-(3-methoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4087699.png)
![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}-N'-phenylurea](/img/structure/B4087717.png)
![N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B4087721.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4087723.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride](/img/structure/B4087727.png)
![3-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-4-nitrobenzamide](/img/structure/B4087744.png)
![2-bromo-N-{1-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4087751.png)

![2-{1-[(5-bromo-2-pyridinyl)amino]ethyl}-4-chlorophenol](/img/structure/B4087763.png)
![5-(4-fluorobenzyl)-1-(4-methylphenyl)-5-[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4087769.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4087772.png)
